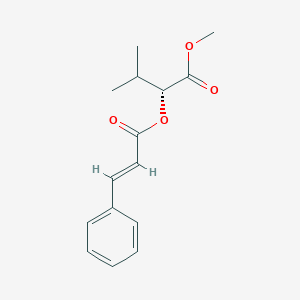
Asarumin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asarumin C is a natural product that belongs to the family of lignans. It is extracted from the roots of Asarum sieboldii, a traditional Chinese herb. Asarumin C has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Mécanisme D'action
The mechanism of action of Asarumin C is not fully understood. However, it has been proposed that Asarumin C exerts its biological activities by modulating various signaling pathways. For example, Asarumin C has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Asarumin C has also been shown to activate the p38 MAPK signaling pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
Asarumin C has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Asarumin C has also been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6. Additionally, Asarumin C has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Avantages Et Limitations Des Expériences En Laboratoire
Asarumin C has several advantages for lab experiments. It is a natural product that can be easily extracted from Asarum sieboldii roots. Asarumin C is also relatively stable and can be stored for long periods without degradation. However, Asarumin C has some limitations for lab experiments. The yield of Asarumin C is relatively low, which makes it a challenging compound to work with. Additionally, Asarumin C has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Asarumin C. One area of research is the development of more efficient synthesis methods for Asarumin C. Another area of research is the investigation of the mechanism of action of Asarumin C. Further studies are needed to fully understand how Asarumin C exerts its various biological activities. Additionally, the potential use of Asarumin C as a therapeutic agent for various diseases should be explored further.
Méthodes De Synthèse
The synthesis of Asarumin C is a complex process that involves several steps. The first step is the extraction of Asarum sieboldii roots using solvents such as ethanol. The crude extract is then subjected to column chromatography to isolate Asarumin C. The purity of the compound is further improved by recrystallization. The yield of Asarumin C is relatively low, which makes it a challenging compound to synthesize.
Applications De Recherche Scientifique
Asarumin C has been extensively studied for its various biological activities. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Asarumin C has also been found to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, Asarumin C has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Propriétés
Numéro CAS |
126518-77-2 |
|---|---|
Nom du produit |
Asarumin C |
Formule moléculaire |
C15H18O4 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
methyl (2R)-3-methyl-2-[(E)-3-phenylprop-2-enoyl]oxybutanoate |
InChI |
InChI=1S/C15H18O4/c1-11(2)14(15(17)18-3)19-13(16)10-9-12-7-5-4-6-8-12/h4-11,14H,1-3H3/b10-9+/t14-/m1/s1 |
Clé InChI |
NCJSZYDXLJIVHG-ATWMFIQVSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)OC)OC(=O)/C=C/C1=CC=CC=C1 |
SMILES |
CC(C)C(C(=O)OC)OC(=O)C=CC1=CC=CC=C1 |
SMILES canonique |
CC(C)C(C(=O)OC)OC(=O)C=CC1=CC=CC=C1 |
Synonymes |
asarumin C methyl 2-cinnamoyloxyisopentanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



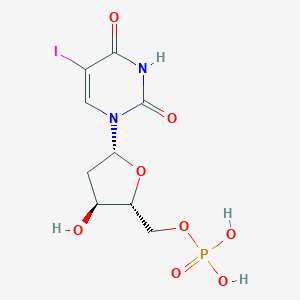

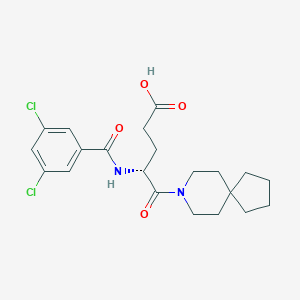
![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)

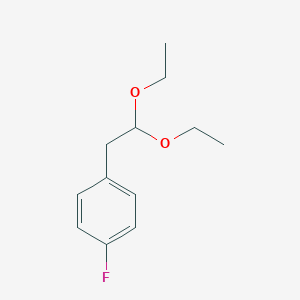
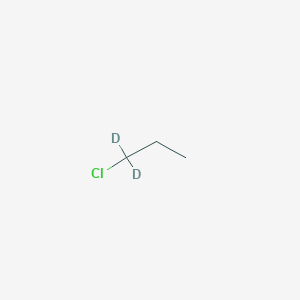
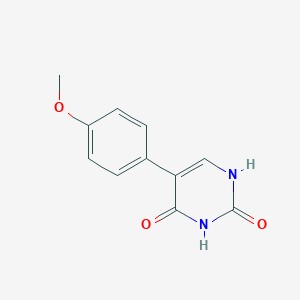

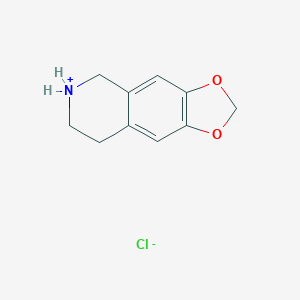
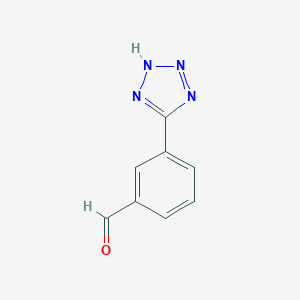
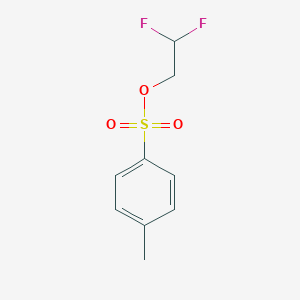

![3-Chloro-7-methylbenzo[d]isoxazole](/img/structure/B159855.png)